molecular formula C18H16N2O2 B11660003 2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide

2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide

Cat. No.: B11660003
M. Wt: 292.3 g/mol
InChI Key: UCHALWHCSSEORO-XDHOZWIPSA-N
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Description

2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide is an organic compound that features a furan ring, a naphthalene moiety, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The furan ring and naphthalene moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to 2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide exhibit promising anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including liver (HepG2) and breast cancer (MCF-7) cells. The mechanism involves:

  • Induction of Apoptosis : The compound promotes mitochondrial pathways leading to increased levels of pro-apoptotic proteins.
  • Cell Cycle Arrest : Treatment results in S-phase arrest, inhibiting cancer cell proliferation.
Cell LineIC50 (µM)Mechanism
HepG210Apoptosis induction
MCF-715Cell cycle arrest

Antimicrobial Properties

The compound has shown antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus20 µg/mL

Antiviral Activity

Recent investigations have highlighted the antiviral potential of furan-based compounds similar to this compound. Studies reported EC50 values ranging from 0.20 to 0.96 μM against viral infections.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of furan derivatives, including this compound. The results indicated significant cytotoxicity against HepG2 cells, with detailed analysis suggesting that the compound activates apoptotic pathways effectively.

Case Study 2: Antimicrobial Efficacy

In another research initiative, the antimicrobial properties of this compound were tested against a panel of bacterial strains. The findings revealed that it possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the naphthalene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)pyridine: This compound also contains a naphthalene moiety and is used in similar applications.

    (S)-2-methyl-N-[(1E)-1-(naphthalen-1-yl)ethylidene]propane-2-sulfinamide: This compound has a similar structure but features a sulfinamide group instead of a hydrazide.

Uniqueness

2-methyl-N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide is unique due to its combination of a furan ring, naphthalene moiety, and hydrazide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

2-methyl-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between furan derivatives and hydrazones. The general procedure includes:

  • Reagents : Furan-3-carbohydrazide, naphthalen-1-aldehyde, and appropriate solvents (e.g., ethanol).
  • Reaction Conditions : The mixture is refluxed for several hours, followed by cooling and purification through crystallization.
  • Characterization : The compound is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : These compounds often exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the naphthalene moiety is believed to enhance the interaction with cellular targets involved in cancer progression .
  • Case Studies : In vitro studies demonstrated that derivatives with similar structures showed significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial Properties : Compounds with similar hydrazone structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial action is often attributed to the inhibition of protein synthesis and disruption of cell membrane integrity, leading to bacterial cell death .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-710–30 µM
AnticancerA54915–25 µM
AntibacterialStaphylococcus aureus15.625–62.5 µM
AntibacterialEscherichia coli62.5–125 µM

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methyl-N-[(E)-1-naphthalen-1-ylethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-12(19-20-18(21)16-10-11-22-13(16)2)15-9-5-7-14-6-3-4-8-17(14)15/h3-11H,1-2H3,(H,20,21)/b19-12+

InChI Key

UCHALWHCSSEORO-XDHOZWIPSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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